molecular formula C12H26O3Si B3117911 Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate CAS No. 228716-82-3

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate

Cat. No.: B3117911
CAS No.: 228716-82-3
M. Wt: 246.42 g/mol
InChI Key: KTRLPYMGWJYOSH-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Mechanism of Action

Target of Action

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound and a derivative of silane. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that require protection of a functional group during a synthetic process .

Mode of Action

The compound acts as a protecting group for sensitive functional groups in organic synthesis . It reacts with the functional group and forms a stable complex that can withstand the conditions of the subsequent reactions. After these reactions are complete, the protecting group can be removed to regenerate the original functional group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it is reacting with. In general, it is involved in the synthesis of complex organic molecules, where it helps to protect sensitive functional groups from unwanted reactions .

Pharmacokinetics

Its physical properties such as boiling point (74-80℃ at 17 torr), density (0890), and solubility (slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate) can influence its behavior in a chemical reaction .

Result of Action

The result of the action of this compound is the protection of sensitive functional groups in organic molecules. This allows for the successful synthesis of complex organic molecules without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it is typically used under anhydrous conditions. It is also acid-sensitive, which means its stability can be affected by the pH of the environment . The temperature can also influence the rate of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate typically involves the reaction of methyl 3-methylbutanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving the use of automated systems to control temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Utilized in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride (TMS-Cl): Less sterically hindered and less stable compared to TBDMS-Cl.

    Triisopropylsilyl chloride (TIPS-Cl): More sterically hindered and more stable than TBDMS-Cl.

    tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf): More reactive than TBDMS-Cl .

Uniqueness

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is unique due to the balance it offers between stability and reactivity. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group effectively while being removable under mild conditions, making it a versatile protecting group in organic synthesis .

Biological Activity

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate (commonly abbreviated as TBDMS-MMB) is an organic compound widely used in organic synthesis, particularly for protecting hydroxyl groups due to the stability provided by the tert-butyldimethylsilyl (TBDMS) group. This article explores its biological activity, mechanisms of action, and applications in various fields.

Overview of the Compound

  • Chemical Formula : C10H20O3Si
  • CAS Number : 228716-82-3
  • Molecular Weight : 220.35 g/mol

TBDMS-MMB functions primarily as a protecting group for hydroxyl functionalities in organic synthesis. Its stability allows for selective reactions without interfering with sensitive functional groups.

Target of Action

TBDMS-MMB acts as a protecting group in synthetic pathways, which is crucial in multi-step organic syntheses where selective reactivity is required.

Mode of Action

The TBDMS group shields hydroxyl groups from unwanted reactions during synthetic procedures. This protection is typically reversible, allowing for the deprotection of the hydroxyl group under specific conditions (e.g., fluoride ions).

Organic Synthesis

TBDMS-MMB is extensively used in the synthesis of complex organic molecules, particularly in medicinal chemistry. It enables the formation of biologically active compounds by facilitating the protection and subsequent deprotection of hydroxyl groups.

Medicinal Chemistry

In medicinal chemistry, TBDMS-MMB is utilized to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role in protecting functional groups can enhance the yield and purity of desired products.

Research Findings and Case Studies

Recent studies have highlighted the importance of TBDMS-MMB in various biological applications:

  • Synthesis of Bioactive Compounds :
    • Research has shown that TBDMS-MMB can be employed in synthesizing compounds with significant biological activity, including those targeting specific enzymes or receptors.
  • Pharmacokinetics :
    • The physical properties of TBDMS-MMB, such as its boiling point (74-80°C at 17 torr) and solubility profile (slightly soluble in dichloromethane and DMSO), influence its behavior during chemical reactions and its interaction with biological systems.
  • Case Study :
    • In a study investigating the synthesis of a novel anti-cancer agent, TBDMS-MMB was utilized to protect sensitive hydroxyl groups, leading to higher yields of the final product compared to other protecting groups used in similar reactions.

Comparative Analysis with Similar Compounds

Compound NameFunctionalityStabilityApplications
TBDMS-MMBProtecting group for hydroxylsHighOrganic synthesis, medicinal chemistry
TBS-MBAProtecting group for alcoholsModerateOrganic synthesis
PMB-EsterProtecting group for phenolsLowOrganic synthesis

Properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-9(2)10(11(13)14-6)15-16(7,8)12(3,4)5/h9-10H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRLPYMGWJYOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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